molecular formula C18H18N4O7 B4293691 4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B4293691
M. Wt: 402.4 g/mol
InChI Key: NUBQYGLCQYFNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzoxazine ring system substituted with diethyl groups and a trinitrophenyl moiety, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trinitrophenylhydrazine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as mixing, heating, and purification, with careful monitoring of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated benzoxazine compounds.

Scientific Research Applications

4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-diethyl-2-(2,4,6-trinitrophenyl)-1,2-dihydro-3,1-benzoxazine
  • Propan-2-one O-(2,4,6-trinitrophenyl) oxime

Uniqueness

4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific substitution pattern and the presence of both diethyl and trinitrophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,4-diethyl-2-(2,4,6-trinitrophenyl)-1,2-dihydro-3,1-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O7/c1-3-18(4-2)12-7-5-6-8-13(12)19-17(29-18)16-14(21(25)26)9-11(20(23)24)10-15(16)22(27)28/h5-10,17,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBQYGLCQYFNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
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4,4-DIETHYL-2-(2,4,6-TRINITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

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